molecular formula C18H27FN2O2 B2749314 tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate CAS No. 1286275-00-0

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate

Cat. No.: B2749314
CAS No.: 1286275-00-0
M. Wt: 322.424
InChI Key: VJOIHOVMAVSBHN-SHTZXODSSA-N
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Description

This compound is a carbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the amine, while the 4-position is substituted with a 2-fluorobenzylamino moiety.

Properties

IUPAC Name

tert-butyl N-[4-[(2-fluorophenyl)methylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOIHOVMAVSBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118564
Record name Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-00-0
Record name Carbamic acid, N-[trans-4-[[(2-fluorophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl group. The fluorobenzylamino moiety is then attached through a series of reactions that may include nucleophilic substitution and amination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Functional Group Key Properties Inferred
tert-Butyl (1R,4R)-4-(2-fluorobenzylamino)cyclohexylcarbamate (Target) C₁₉H₂₈FN₂O₂* ~322.42† 2-Fluorobenzylamino Secondary amine Enhanced dipole due to fluorine; moderate lipophilicity
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate C₁₈H₂₇ClN₂O₂ 338.87 2-Chlorobenzylamino Secondary amine Higher molar mass and steric bulk; increased electronegativity vs. F
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate C₁₆H₃₀N₂O₂ 282.43 Cyclopentylamino Secondary amine Reduced aromaticity; lower lipophilicity; increased conformational flexibility
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate C₁₅H₂₈N₂O₃ 284.40 Isobutyramido Amide Higher polarity due to amide group; potential for hydrogen bonding
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate C₁₈H₂₅BrN₂O₃ 397.31 2-Bromobenzamido Amide Bulky bromine substituent; high molar mass; potential π-stacking with aromatic systems

*Estimated based on structural analogy to .
†Calculated by replacing Cl (35.45 g/mol) in the 2-chloro analog with F (19.00 g/mol).

Key Research Findings

Electronic Effects: The 2-fluorobenzylamino group in the target compound introduces a moderate electron-withdrawing effect compared to the 2-chloro analog, which may alter binding affinity in receptor-ligand interactions .

Steric and Conformational Differences: The cyclopentylamino analog lacks aromaticity, reducing π-π stacking interactions but increasing flexibility, which could enhance adaptability in binding pockets . The 2-bromobenzamido group’s bulkiness may hinder rotational freedom, possibly affecting metabolic stability .

Lipophilicity Trends: Amine derivatives (target, 2-chloro, cyclopentyl) are generally more lipophilic than amide analogs, favoring passive diffusion across biological membranes.

Biological Activity

tert-Butyl (1R*,4R*)-4-(2-fluorobenzylamino)cyclohexylcarbamate, identified by its CAS number 1286275-00-0, is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H22FN2O2
  • Molecular Weight : 280.35 g/mol

The structure features a cyclohexyl ring substituted with a tert-butyl group and a 2-fluorobenzylamino moiety, which is crucial for its biological interactions.

Research indicates that this compound may function as a modulator of specific biological pathways. Its mechanism likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It is hypothesized to interact with various receptors, influencing physiological responses.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : There are indications that it may provide neuroprotection, possibly through anti-inflammatory mechanisms or by modulating neurotransmitter levels.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
SH-SY5Y (Neuroblastoma)25Neuroprotection via antioxidant activity

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and cervical cancer cells. The study concluded that further investigation into its mechanism could yield insights into novel cancer therapies.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress. The findings indicated that treatment with this compound led to a reduction in reactive oxygen species (ROS) levels and improved cell viability in SH-SY5Y cells subjected to oxidative stress.

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